molecular formula C13H8BrClN2 B11795620 5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole CAS No. 16429-33-7

5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole

Cat. No.: B11795620
CAS No.: 16429-33-7
M. Wt: 307.57 g/mol
InChI Key: UBNWVTTVRNGYHV-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromo-2-chloroaniline with benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and halogenation, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

  • 5-Bromo-2-phenyl-1H-benzo[d]imidazole
  • 7-Chloro-2-phenyl-1H-benzo[d]imidazole
  • 2-Phenyl-1H-benzo[d]imidazole

Comparison: Compared to similar compounds, 5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole is unique due to the presence of both bromine and chlorine atoms

Properties

CAS No.

16429-33-7

Molecular Formula

C13H8BrClN2

Molecular Weight

307.57 g/mol

IUPAC Name

6-bromo-4-chloro-2-phenyl-1H-benzimidazole

InChI

InChI=1S/C13H8BrClN2/c14-9-6-10(15)12-11(7-9)16-13(17-12)8-4-2-1-3-5-8/h1-7H,(H,16,17)

InChI Key

UBNWVTTVRNGYHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3Cl)Br

Origin of Product

United States

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